molecular formula C12H21NO3 B14379292 Ethyl 4-(hydroxyimino)-8-methylnon-7-enoate CAS No. 89849-59-2

Ethyl 4-(hydroxyimino)-8-methylnon-7-enoate

Cat. No.: B14379292
CAS No.: 89849-59-2
M. Wt: 227.30 g/mol
InChI Key: DJOULBSUZLYBDK-UHFFFAOYSA-N
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Description

Ethyl 4-(hydroxyimino)-8-methylnon-7-enoate is an organic compound with a complex structure that includes an ethyl ester, a hydroxyimino group, and a non-7-enoate chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(hydroxyimino)-8-methylnon-7-enoate typically involves the reaction of ethyl cyanoacetate with nitrous acid, which is generated in situ from sodium nitrite and acetic acid. The reaction is carried out under controlled pH conditions to ensure high yield and purity . The product can be purified by recrystallization from solvents such as ethanol or ethyl acetate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(hydroxyimino)-8-methylnon-7-enoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form corresponding nitroso compounds.

    Reduction: The compound can be reduced to form amines.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products

The major products formed from these reactions include nitroso derivatives, amines, and substituted esters, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 4-(hydroxyimino)-8-methylnon-7-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-(hydroxyimino)-8-methylnon-7-enoate involves its interaction with molecular targets such as enzymes and receptors. The hydroxyimino group can form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting their activity. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(hydroxyimino)-8-methylnon-7-enoate is unique due to its specific structural features, which confer distinct reactivity and potential applications. Its non-7-enoate chain and hydroxyimino group make it versatile for various synthetic and research purposes.

Properties

CAS No.

89849-59-2

Molecular Formula

C12H21NO3

Molecular Weight

227.30 g/mol

IUPAC Name

ethyl 4-hydroxyimino-8-methylnon-7-enoate

InChI

InChI=1S/C12H21NO3/c1-4-16-12(14)9-8-11(13-15)7-5-6-10(2)3/h6,15H,4-5,7-9H2,1-3H3

InChI Key

DJOULBSUZLYBDK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC(=NO)CCC=C(C)C

Origin of Product

United States

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